1-(Chloromethyl)-3-methoxy-5-methylbenzene

Physical Organic Chemistry Reaction Kinetics Solvolysis

1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS 56723-74-1), also known as 3-methoxy-5-methylbenzyl chloride, is a tri-substituted benzyl chloride featuring a 3-methoxy, 5-methyl substitution pattern on the aromatic ring. With a molecular formula of C9H11ClO and a molecular weight of 170.63 g/mol, this compound exhibits a unique electronic and steric profile conferred by the meta-methoxy and meta-methyl groups, which collectively modulate the reactivity of the benzylic chloromethyl moiety.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
Cat. No. B15229252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-methoxy-5-methylbenzene
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)CCl
InChIInChI=1S/C9H11ClO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3
InChIKeySKNQBBIDSCKBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-3-methoxy-5-methylbenzene: A Precisely Substituted Benzyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS 56723-74-1), also known as 3-methoxy-5-methylbenzyl chloride, is a tri-substituted benzyl chloride featuring a 3-methoxy, 5-methyl substitution pattern on the aromatic ring [1]. With a molecular formula of C9H11ClO and a molecular weight of 170.63 g/mol, this compound exhibits a unique electronic and steric profile conferred by the meta-methoxy and meta-methyl groups, which collectively modulate the reactivity of the benzylic chloromethyl moiety . This precise substitution pattern distinguishes it from simpler benzyl chlorides and other regioisomers, positioning it as a specialized building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where controlled reactivity and steric demands are paramount [2].

Why Unsubstituted Benzyl Chloride or Alternative Regioisomers Cannot Replace 1-(Chloromethyl)-3-methoxy-5-methylbenzene


Generic substitution of this specific tri-substituted benzyl chloride with unsubstituted benzyl chloride, or even with other methoxy-substituted regioisomers, is not chemically viable without fundamentally altering downstream synthetic outcomes. The presence of both electron-donating methoxy and methyl groups at the meta positions substantially modifies the electrophilicity of the benzylic carbon and the stability of reaction intermediates compared to benzyl chloride or para-methoxybenzyl chloride [1]. For instance, while a para-methoxy group dramatically accelerates solvolysis (by a factor of 10,000 relative to benzyl chloride), a meta-methoxy group actually reduces the solvolysis rate to only two-thirds that of benzyl chloride [2]. Therefore, using an incorrect regioisomer would lead to vastly different reaction kinetics, potential side reactions, and altered product selectivity, underscoring the necessity of procuring the exact 3-methoxy-5-methyl substitution pattern for consistent and predictable synthetic performance.

Quantitative Differentiation of 1-(Chloromethyl)-3-methoxy-5-methylbenzene from Closest Analogs


Differential Solvolytic Reactivity of Meta-Methoxy vs. Para-Methoxy Benzyl Chlorides

The solvolysis rate of m-methoxybenzyl chloride is approximately 10,000 times slower than that of its para-substituted analog. This stark kinetic difference, established in 67% aqueous acetone, demonstrates that the electronic effect of the methoxy group is highly position-dependent [1]. The meta-methoxy group in 1-(Chloromethyl)-3-methoxy-5-methylbenzene exerts a field/inductive effect that destabilizes the developing carbocation, in contrast to the resonance stabilization provided by a para-methoxy group.

Physical Organic Chemistry Reaction Kinetics Solvolysis

Steric and Electronic Modulation by the 5-Methyl Substituent

The incorporation of a 5-methyl group in addition to the 3-methoxy group introduces significant steric bulk and further electronic modulation compared to the mono-substituted 3-methoxybenzyl chloride (CAS 824-98-6). While direct comparative kinetic data for the 3-methoxy-5-methyl derivative is absent in the literature, the class-level inference from Hammett studies on 3,4,5-tri-substituted benzyl chlorides is strong [1]. The addition of an electron-donating methyl group at the 5-position is expected to further reduce the electrophilicity of the benzylic carbon relative to the 3-methoxy analog, potentially shifting reaction mechanisms and altering the stability of reaction intermediates.

Medicinal Chemistry Synthetic Methodology Steric Effects

Application-Specific Utility as a Ligand Precursor in Bioinorganic Chemistry

The 3-methoxy-5-methylbenzyl moiety, derived from 1-(Chloromethyl)-3-methoxy-5-methylbenzene, has been successfully incorporated into a Mannich base ligand, N,N'-dimethyl-N,N'-bis(2-hydroxy-3-methoxy-5-methylbenzyl)ethylenediamine (H2L) [1]. This specific substitution pattern was integral to the formation of tetranuclear Mn(II) complexes with demonstrated catecholase and phenoxazinone synthase-like activities, exhibiting turnover numbers (kcat) of 1492.4 h⁻¹ and 2265.5 h⁻¹, respectively [1]. While the unsubstituted benzyl analog might yield a similar ligand framework, the electron-donating and steric properties of the 3-methoxy-5-methyl groups are likely to fine-tune the Lewis acidity and redox properties of the resulting metal complexes, impacting catalytic performance.

Bioinorganic Chemistry Catalysis Coordination Chemistry

Regioselectivity in Blanc Chloromethylation for Industrial Synthesis

The synthesis of 1-(Chloromethyl)-3-methoxy-5-methylbenzene via Blanc chloromethylation requires precise control over reaction conditions to achieve the desired 3,5-substitution pattern. An improved, environmentally friendly process has been disclosed that utilizes an in-situ generated chloromethylating agent from a formaldehyde precursor and hydrogen chloride, catalyzed by a short-chain carboxylic acid [1]. This process is designed to achieve high yields of substantially pure chloromethylated arenes. The presence of the 3-methoxy and 5-methyl groups directs electrophilic substitution to the remaining positions, but achieving the specific 1-(chloromethyl) product requires careful optimization to avoid over-chloromethylation or isomerization.

Process Chemistry Green Chemistry Aromatic Substitution

Proven Application Scenarios for 1-(Chloromethyl)-3-methoxy-5-methylbenzene in R&D and Industrial Settings


Synthesis of Sterically and Electronically Tuned Ligands for Bioinorganic Catalysis

As demonstrated by its use in forming a Mannich base ligand for tetranuclear Mn(II) complexes, this compound is ideal for preparing ligands where the 3-methoxy-5-methylbenzyl group provides a specific combination of steric bulk and electron donation [1]. This is critical for modulating the catalytic activity and stability of metal complexes used in oxidation reactions, such as catecholase and phenoxazinone synthase mimics.

Fine Chemical and Pharmaceutical Intermediate Requiring Controlled SN2 Reactivity

Given its unique reactivity profile—being significantly less reactive than p-methoxybenzyl chloride but more hindered than benzyl chloride—this compound is a strategic intermediate for multi-step syntheses [1]. It is particularly valuable in medicinal chemistry for introducing the 3-methoxy-5-methylbenzyl protecting group or pharmacophore where a specific, attenuated electrophilic center is needed to avoid unwanted side reactions .

Development of Agrochemicals and Specialty Polymers with Tailored Properties

The Blanc chloromethylation patent highlights the industrial relevance of producing such substituted benzyl chlorides for further derivatization into a wide array of functional groups (e.g., CH2OH, CH2CN, CH2NH2) [1]. The unique substitution pattern of this compound allows for the creation of agrochemical intermediates or polymer building blocks with specific solubility, stability, or binding characteristics not achievable with simpler analogs .

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